molecular formula C5H8ClNO2 B12675697 N-(1-Oxopropoxy)ethanimidoyl chloride CAS No. 126794-87-4

N-(1-Oxopropoxy)ethanimidoyl chloride

Cat. No.: B12675697
CAS No.: 126794-87-4
M. Wt: 149.57 g/mol
InChI Key: RCDPCDAROHGKOA-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Oxopropoxy)ethanimidoyl chloride is a reactive organic compound characterized by an ethanimidoyl backbone substituted with a 1-oxopropoxy group. This compound is structurally significant due to its dual functional groups: the imidoyl chloride moiety, which confers electrophilic reactivity, and the 1-oxopropoxy group, which may influence solubility and steric interactions. It is primarily utilized as an intermediate in synthesizing Schiff bases, coordination complexes, and heterocyclic compounds with applications in medicinal chemistry and material science.

Properties

CAS No.

126794-87-4

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

[(Z)-1-chloroethylideneamino] propanoate

InChI

InChI=1S/C5H8ClNO2/c1-3-5(8)9-7-4(2)6/h3H2,1-2H3/b7-4-

InChI Key

RCDPCDAROHGKOA-DAXSKMNVSA-N

Isomeric SMILES

CCC(=O)O/N=C(/C)\Cl

Canonical SMILES

CCC(=O)ON=C(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxopropoxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with propionic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxopropoxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Condensation Reactions: It can react with amines to form imines or with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols.

    Solvents: Common solvents include dichloromethane, chloroform, and tetrahydrofuran.

    Catalysts: Acid or base catalysts can be used to facilitate certain reactions.

Major Products Formed

    Carboxylic Acids: Formed through hydrolysis.

    Imines and Esters: Formed through condensation reactions with amines and alcohols, respectively.

Scientific Research Applications

N-(1-Oxopropoxy)ethanimidoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its use in biochemical assays.

    Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Oxopropoxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and biological activity of N-(1-Oxopropoxy)ethanimidoyl chloride can be contextualized by comparing it to three categories of analogs:

Ethanimidoyl Chloride Derivatives

Ethanimidoyl chloride derivatives share a common imidoyl chloride functional group but differ in substituents. For example:

  • N-(Benzylideneamino)ethyl ethanimidoyl chloride (Ejidike, 2018): This derivative forms Cu(II) complexes with broad-spectrum antibacterial activity (e.g., Staphylococcus aureus: MIC = 12.5 µg/mL) and antioxidant capacity (IC₅₀ = 28.7 µM in DPPH assays) .
Schiff Base Precursors

Schiff bases derived from ethanimidoyl chlorides exhibit varied bioactivity depending on substituents:

  • 2-Hydroxy-1-naphthaldehyde-derived Schiff bases (Neelofar et al., 2017): Tin(II) complexes of these bases showed antifungal activity against Candida albicans (zone of inhibition: 18–22 mm) .
  • Indole Schiff bases (Wang et al., 2022): Substitution with electron-withdrawing groups (e.g., nitro) increased antifungal potency (e.g., MIC = 8 µg/mL against Aspergillus flavus) .

Key Observations :

  • The 1-oxopropoxy substituent may balance hydrophobicity and reactivity, bridging the gap between highly lipophilic aryl derivatives and polar hydroxyl-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.